(R)-2-Amino-4-Pentensäure-T-Butylester

Übersicht

Beschreibung

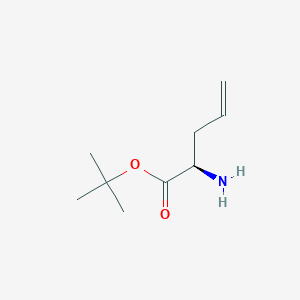

®-2-Amino-4-pentenoic acid T-butyl ester is an organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of an amino group, a pentenoic acid moiety, and a T-butyl ester group. It is often used in various chemical and biological research applications due to its unique structural properties.

Wissenschaftliche Forschungsanwendungen

®-2-Amino-4-pentenoic acid T-butyl ester has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein engineering.

Medicine: Investigated for its potential use in drug development and as a prodrug for amino acid delivery.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .

Wirkmechanismus

Target of Action

As a derivative of amino acids, it may interact with various enzymes and receptors in the body, depending on its specific structure and functional groups .

Mode of Action

It’s known that tert-butyl esters are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis . They can undergo various reactions, including deprotection and conversion to other functional groups .

Biochemical Pathways

The compound’s tert-butyl ester group can undergo reactions with various nucleophiles and electrophiles, potentially affecting a wide range of biochemical pathways .

Pharmacokinetics

The compound’s tert-butyl ester group is known to be stable under a variety of conditions, which could influence its bioavailability .

Result of Action

The compound’s tert-butyl ester group can undergo reactions with a variety of nucleophiles and electrophiles, potentially leading to a wide range of molecular and cellular effects .

Action Environment

The action of ®-2-Amino-4-pentenoic acid T-butyl ester can be influenced by various environmental factors. For instance, the compound’s tert-butyl ester group is known to be stable under a variety of conditions, but can also undergo reactions under certain conditions, such as in the presence of strong acids or bases .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of ®-2-Amino-4-pentenoic acid T-butyl ester typically involves the esterification of the corresponding amino acid with T-butanol. One common method includes the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as catalysts. The reaction proceeds under mild conditions and yields the desired ester in good quantities .

Industrial Production Methods

In industrial settings, the production of T-butyl esters of amino acids often employs mineral acid-catalyzed addition of isobutene to amino acids. This method is favored due to the availability of starting materials and the high yields achieved. safety concerns related to the handling of flammable isobutene have led to the development of safer procedures involving heterogeneous catalysts .

Analyse Chemischer Reaktionen

Types of Reactions

®-2-Amino-4-pentenoic acid T-butyl ester can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The double bond in the pentenoic acid moiety can be reduced to form saturated derivatives.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or lithium aluminum hydride.

Major Products Formed

Oxidation: Oxo derivatives of the amino acid.

Reduction: Saturated amino acid derivatives.

Substitution: Various substituted esters depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- ®-2-Amino-4-pentenoic acid methyl ester

- ®-2-Amino-4-pentenoic acid ethyl ester

- ®-2-Amino-4-pentenoic acid isopropyl ester

Uniqueness

®-2-Amino-4-pentenoic acid T-butyl ester is unique due to its T-butyl ester group, which provides steric hindrance and influences the compound’s reactivity and stability. This makes it particularly useful in applications where controlled reactivity is desired .

Biologische Aktivität

Tert-butyl (2R)-2-aminopent-4-enoate, also known as (R)-2-amino-4-pentenoic acid t-butyl ester, is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

- Molecular Formula : CHNO

- Molar Mass : 171.24 g/mol

- CAS Number : 199588-89-1

Synthesis

The synthesis of tert-butyl (2R)-2-aminopent-4-enoate typically involves the following steps:

- Starting Materials : The synthesis begins with readily available amino acids and tert-butyl esters.

- Reagents : Common reagents include coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and protecting groups to facilitate the formation of the ester bond.

- Yield : The yield of synthesized compounds can vary based on the conditions; for instance, a reported yield of around 75% was achieved in some cases .

Biological Activity

Tert-butyl (2R)-2-aminopent-4-enoate exhibits several biological activities, particularly in the realm of neuropeptide receptor interactions and potential therapeutic applications.

Neuropeptide Y Receptor Agonism

Research indicates that derivatives of this compound can act as agonists for neuropeptide Y (NPY) receptors, particularly the Y4 receptor. The biological implications include:

- High Affinity Binding : Compounds structurally related to tert-butyl (2R)-2-aminopent-4-enoate show high affinity for Y4 receptors, which are involved in various physiological processes such as appetite regulation and anxiety .

Antimicrobial Properties

Studies have also suggested that certain analogs exhibit antimicrobial activity, making them candidates for further exploration in drug development against resistant bacterial strains.

Case Studies

- Study on NPY Receptor Activation :

- Antimicrobial Activity Assessment :

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

tert-butyl (2R)-2-aminopent-4-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-5-6-7(10)8(11)12-9(2,3)4/h5,7H,1,6,10H2,2-4H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFDXLHHMGNXXAG-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC=C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H](CC=C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30455347 | |

| Record name | tert-Butyl (2R)-2-aminopent-4-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199588-89-1 | |

| Record name | tert-Butyl (2R)-2-aminopent-4-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.